molecular formula C11H10N2O B3064994 1-Methyl-5-phenylpyrimidin-2-one CAS No. 27956-19-0

1-Methyl-5-phenylpyrimidin-2-one

Cat. No.: B3064994
CAS No.: 27956-19-0
M. Wt: 186.21 g/mol
InChI Key: CXBYCIKWTYCLAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-phenylpyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenylpyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .

Scientific Research Applications

1-Methyl-5-phenylpyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-5-phenylpyrimidin-2-one exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-Methyl-5-phenylpyrimidin-2-one can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-5-phenylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-8-10(7-12-11(13)14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBYCIKWTYCLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372796
Record name 1-Methyl-5-phenyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27956-19-0
Record name 1-Methyl-5-phenyl-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-5-phenylpyrimidin-2-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-5-phenylpyrimidin-2-one
Reactant of Route 3
Reactant of Route 3
1-Methyl-5-phenylpyrimidin-2-one
Reactant of Route 4
Reactant of Route 4
1-Methyl-5-phenylpyrimidin-2-one
Reactant of Route 5
Reactant of Route 5
1-Methyl-5-phenylpyrimidin-2-one
Reactant of Route 6
Reactant of Route 6
1-Methyl-5-phenylpyrimidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.